molecular formula C20H40O B1199701 Isophytol CAS No. 505-32-8

Isophytol

Cat. No.: B1199701
CAS No.: 505-32-8
M. Wt: 296.5 g/mol
InChI Key: KEVYVLWNCKMXJX-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylhexadec-1-en-3-ol is an organic compound with the molecular formula C20H40O. It is a type of long-chain alcohol that is often found in natural products and is known for its role in various biological and chemical processes.

Safety and Hazards

Isophytol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The successful implementation of bioprocess-based synthesis of isophytol has given understandings for the construction and designs of strains for fermentative production of other vitamin E components . The global this compound market was valued at $470.4 million in 2020, and is projected to reach $629.5 million by 2028, growing at a CAGR of 3.8% from 2021 to 2028 .

Mechanism of Action

Target of Action

Isophytol is a terpenoid alcohol . It is primarily used as a fragrance and as an intermediate in the production of vitamins E and K1 . .

Mode of Action

It is known that this compound is used in the synthesis of vitamins e and k1 , which play crucial roles in various biological processes, including antioxidant activity and blood clotting, respectively.

Biochemical Pathways

This compound is involved in the synthesis of vitamins E and K1 . The synthesis of this compound can be achieved through a series of reactions starting from pseudoionone and propargyl alcohol . The process involves the combination of acetylene and acetone to produce 3-methyl-1-butyn-3-ol, followed by hydrogenation by palladium catalysis, reaction with diketene or acetic acid ester, and thermal reaction .

Pharmacokinetics

It is known that this compound is a colorless viscous liquid that is poorly soluble in water but very soluble in benzene, diethyl ether, and ethanol .

Result of Action

Given its role as an intermediate in the production of vitamins e and k1 , it can be inferred that this compound indirectly contributes to the antioxidant activity and blood clotting processes mediated by these vitamins.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Moreover, the production of this compound can generate wastewater with high chemical oxygen demand (COD), high ammonia nitrogen, and high salt, which can pose challenges for wastewater treatment .

Biochemical Analysis

Biochemical Properties

Isophytol plays a significant role in biochemical reactions, particularly in the synthesis of vitamins. It interacts with enzymes such as tocopherol cyclase, which is involved in the biosynthesis of vitamin E . This compound acts as a precursor in the production of tocopherols and tocotrienols, which are essential components of vitamin E. These interactions are crucial for the antioxidant properties of vitamin E, which protect cells from oxidative damage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors such as PPAR-alpha and retinoid X receptor (RXR), which play roles in lipid metabolism and inflammation . By interacting with these pathways, this compound can affect gene expression related to lipid homeostasis and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in metabolic pathways, such as tocopherol cyclase in the vitamin E biosynthesis pathway . This compound’s interaction with transcription factors like PPAR-alpha and RXR leads to changes in gene expression, influencing cellular processes such as lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage regulation in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of vitamins E and K1 . It interacts with enzymes such as tocopherol cyclase and phytyltransferase, which are essential for the production of tocopherols and tocotrienols . These interactions influence metabolic flux and the levels of metabolites involved in antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is poorly soluble in water but highly soluble in organic solvents such as benzene, diethyl ether, and ethanol . This solubility profile affects its localization and accumulation within cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of vitamins . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethylhexadec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of phytol, a naturally occurring diterpene alcohol. The reduction process typically uses reagents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3,7,11,15-Tetramethylhexadec-1-en-3-ol often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated through processes like distillation and chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadec-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Different alcohols, hydrocarbons

    Substitution: Halogenated compounds, esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethylhexadec-1-en-3-ol is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and modulate enzyme activity makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol
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InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3
Source PubChem
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InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
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DSSTOX Substance ID

DTXSID2025474
Record name Isophytol
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Molecular Weight

296.5 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name Isophytol
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Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg
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Solubility

Very soluble in benzene, ether, ethanol
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Density

0.8519 at 20 °C/4 °C
Record name ISOPHYTOL
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Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)
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Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification)
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Color/Form

Oily liquid

CAS No.

505-32-8
Record name Isophytol
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Record name 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-
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Record name 3,7,11,15-tetramethylhexadec-1-en-3-ol
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Synthesis routes and methods I

Procedure details

A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.
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Synthesis routes and methods II

Procedure details

For example, U.S. Pat. No. 4,217,285 (hereinafter '285 patent) discloses the synthesis of DL-α-tocopherol in toluene or n-hexane solvent with ZnCl2 and silica-alumina (or silica-gel) in the presence of acid, especially HCl, asserting that tocopherol can be obtained with a purity of 95 to 96% at a production yield of 99% or higher. Also, U.S. Pat. Nos. 4,634,781 and 4,639,533, both assigned to BASF, disclose processes producing for DL-α-tocopherol in which isophytol is reacted with amines such as a tridecylamine and thereafter with TMHQ in the presence of ZnCl2 and HCl, which are somewhat complicated and inefficient. In those cases, the tocopherol is described to be produced with a purity of 94 to 95% at a yield of 95 to 98%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main industrial application of isophytol?

A1: this compound is primarily used as a building block in the synthesis of vitamin E (α-tocopherol). [, ]

Q2: Can this compound be synthesized from renewable sources?

A2: Yes, research has demonstrated the feasibility of synthesizing this compound from geranylgeraniol, a diterpene alcohol derived from biological sources. This offers a sustainable alternative to petrochemical-based production. []

Q3: What are the typical catalysts used in the synthesis of this compound?

A3: Several catalysts have been explored for this compound synthesis and related reactions. These include zinc chloride (ZnCl2) [, , , , ], solid acid catalysts like Nafion NR 50 [], and metal ion-exchanged montmorillonites. []

Q4: How can the yield of this compound be improved during synthesis?

A4: Studies have shown that conducting the synthesis at reduced pressure can enhance this compound yield. This is attributed to the more efficient removal of water generated during the condensation reaction between trimethylhydroquinone and this compound. []

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved method utilizes citral, commonly found in lemongrass oil, as a starting material. This method proceeds through a pseudoionone intermediate and boasts a good overall yield of 58-60% for this compound with high purity. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H40O and a molecular weight of 296.53 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Gas chromatography-mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various samples, including essential oils and plant extracts. [, , ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation. [, , ]

Q8: Does this compound itself possess biological activity?

A8: While mainly known as a vitamin E precursor, studies indicate that this compound might have independent biological activity. For instance, research suggests it might contribute to the protective effects of vitamin E against calcium ionophore-induced enzyme efflux from skeletal muscle. []

Q9: In what natural sources can this compound be found?

A9: this compound is present in the essential oils of various plants, including Ammi majus L. (Apiaceae) [], Litsea glauca [], and Houttuynia cordata Thunb. []

Q10: Has this compound been investigated for potential pharmaceutical applications?

A10: Yes, computational studies have explored this compound as a potential antimalarial candidate. Molecular docking and dynamic simulations suggested a favorable interaction between this compound and the plasmepsin II enzyme, a crucial target in the malaria parasite. []

Q11: Is there research on sustainable practices related to this compound production?

A11: Yes, efforts are underway to improve the sustainability of this compound production. One example is the investigation of zinc catalyst recycling in the synthesis of α-tocopherol from trimethylhydroquinone and this compound. This approach aims to reduce waste and enhance the environmental friendliness of the process. []

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